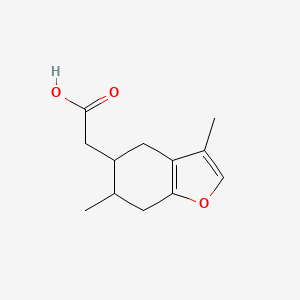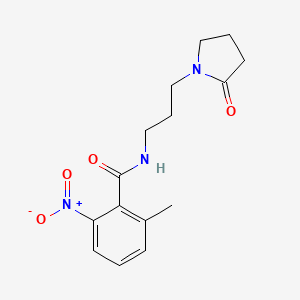
2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a nitro group, a methyl group, and a pyrrolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide typically involves multiple steps. One common synthetic route includes the nitration of a methyl-substituted benzamide, followed by the introduction of the pyrrolidinone group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide core allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzamide core.
Applications De Recherche Scientifique
2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The nitro group and pyrrolidinone moiety play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
- 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzimidazole
Uniqueness
Compared to similar compounds, 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide stands out due to its specific substitution pattern and the presence of both a nitro group and a pyrrolidinone moiety
Propriétés
Numéro CAS |
832117-49-4 |
|---|---|
Formule moléculaire |
C15H19N3O4 |
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
2-methyl-6-nitro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |
InChI |
InChI=1S/C15H19N3O4/c1-11-5-2-6-12(18(21)22)14(11)15(20)16-8-4-10-17-9-3-7-13(17)19/h2,5-6H,3-4,7-10H2,1H3,(H,16,20) |
Clé InChI |
MXPXNWRUIFGDJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)NCCCN2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


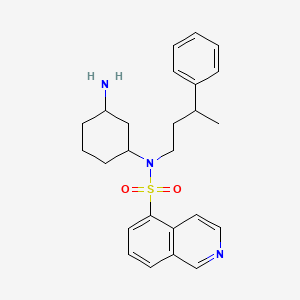
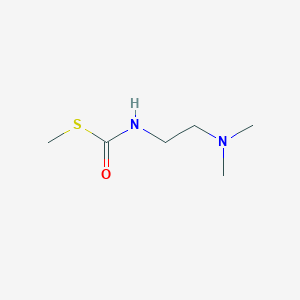
![2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol](/img/structure/B12900052.png)
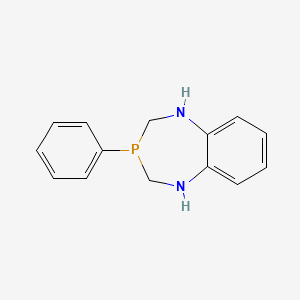
![4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12900062.png)
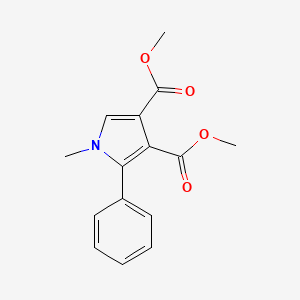
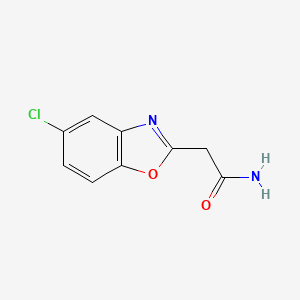
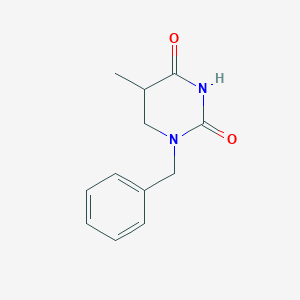
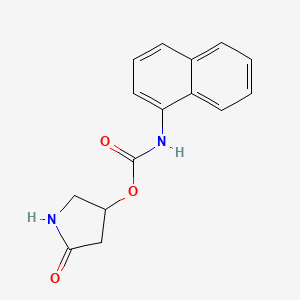
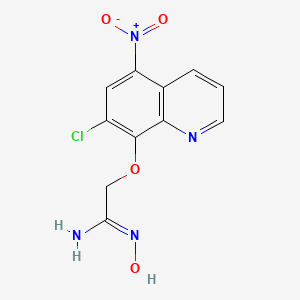

![3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12900119.png)
![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
